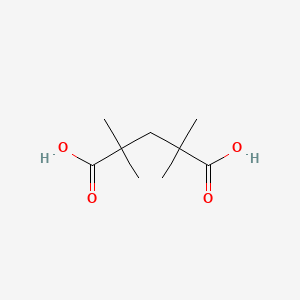

2,2,4,4-Tetramethylglutaric acid

Description

Properties

CAS No. |

1189-82-8 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-8(2,6(10)11)5-9(3,4)7(12)13/h5H2,1-4H3,(H,10,11)(H,12,13) |

InChI Key |

ZBJKOZDGZGTMJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The methyl substituents in TMGA significantly influence its physical properties. For example:

- Melting Point : TMGA derivatives, such as αα'-tetramethylglutaric acid, exhibit a melting point of 128°C, which decreases to 121°C upon reduction to αα'-tetramethylglutaric acid (hydroxy variant) . This contrasts with unsubstituted glutaric acid (m.p. 97–98°C), highlighting how branching increases crystallinity and intermolecular interactions.

- Reactivity : The steric bulk of TMGA’s methyl groups often reduces reaction efficiency. For instance, the synthesis of (±)-6,7-0,0-(2,2,4,4-Tetramethylglutaryl) synthanecine A from TMGA anhydride achieved only a 44% yield due to hindered cyclization . In contrast, less-branched analogs (e.g., meso-2,4-dimethylglutaric anhydride) achieve higher yields (77%) under similar conditions .

Table 1: Physical Properties of TMGA and Analogous Compounds

Table 2: Performance of TMCD-Based Copolyester vs. Other Polymers

| Polymer Component | Impact Strength (ft-lb/in) | Heat Deflection Temp. (°C) |

|---|---|---|

| TMCD + Ethylene Glycol | 17.6 | 117 |

| Standard Cyclobutanediol | Lower | <100 |

| Linear Ethylene Glycol | Moderate | 80–90 |

Stability and Functional Advantages

The tetramethyl structure enhances stability in diverse environments:

- Thermal Stability : TMGA-based polyesters retain structural integrity at higher temperatures, making them suitable for automotive and aerospace applications .

- Chemical Stability : In alitame (a dipeptide sweetener), the analogous 2,2,4,4-tetramethylthienanylamine group prevents hydrolysis, extending shelf life compared to aspartame .

Preparation Methods

Esterification and Subsequent Methylation

The most well-documented synthesis begins with 2,4-dimethylglutaric acid , which undergoes esterification to form the dimethyl ester. This intermediate is then subjected to alkylation using lithium diisopropylamide (LDA) and methyl iodide under rigorously controlled conditions.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) at −77°C.

-

Base: LDA (2.15 equivalents) with hexamethylphosphoramide (HMPT) as a coordinating agent.

-

Alkylating Agent: Methyl iodide (2.15 equivalents).

The low temperature prevents side reactions such as over-alkylation or ester hydrolysis. After alkylation, the product 2,2,4,4-tetramethylglutaric acid dimethyl ester is purified via vacuum sublimation, yielding colorless crystals with a melting point of 30°C. Final hydrolysis of the ester groups using aqueous hydrochloric acid or sulfuric acid produces the target diacid.

Key Advantages:

-

High regioselectivity due to the steric directing effect of existing methyl groups.

-

Scalable to multigram quantities with minimal byproducts.

Limitations:

-

Requires cryogenic conditions and moisture-sensitive reagents.

-

LDA and HMPT pose handling challenges in industrial settings.

Electrochemical and Sonochemical Dimerization

Sonoelectrochemical Fenton Process

Adapting methodologies used for synthesizing structurally similar compounds, such as tetramethyladipic acid, a sonoelectrochemical Fenton process offers a promising alternative. This approach leverages in situ generation of Fe²⁺ ions through electrolysis of metallic iron under ultrasound irradiation, facilitating radical-mediated dimerization.

Typical Protocol:

-

Substrate: Pivalic acid (2,2-dimethylpropanoic acid).

-

Catalyst System: Fe²⁺/H₂O₂ under pulsed ultrasound (20–40 kHz).

-

Conditions: Ambient temperature, pH 2–3, constant current electrolysis.

The mechanism involves:

-

Electrochemical dissolution of iron:

-

Fenton reaction generating hydroxyl radicals:

-

Radical-mediated coupling of pivalic acid derivatives to form the tetramethylglutaric acid backbone.

Performance Metrics:

Advantages:

-

Avoids stoichiometric metal reagents.

-

Amenable to continuous-flow reactors for large-scale production.

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods:

Challenges in Industrial Production

Q & A

Q. How can researchers assess the environmental impact of this compound in aqueous systems?

Q. What advanced techniques elucidate the reaction mechanisms involving this compound in organic transformations?

- Methodological Answer :

- Use isotopic labeling () to track carboxyl group participation in esterification .

- Employ stopped-flow kinetics to resolve rapid intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.